molecular formula C9H18ClNO2 B13475648 2-(4,4-Dimethylpiperidin-1-yl)acetic acid hydrochloride

2-(4,4-Dimethylpiperidin-1-yl)acetic acid hydrochloride

Cat. No.: B13475648
M. Wt: 207.70 g/mol
InChI Key: KBJMKEGARCGMHN-UHFFFAOYSA-N
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Description

2-(4,4-Dimethylpiperidin-1-yl)acetic acid hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine widely used as a building block in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4-Dimethylpiperidin-1-yl)acetic acid hydrochloride typically involves the reaction of 4,4-dimethylpiperidine with chloroacetic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a base, such as sodium hydroxide or potassium carbonate. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include continuous flow reactors and automated systems to ensure consistent product quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, is also common to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(4,4-Dimethylpiperidin-1-yl)acetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like sodium azide, sodium cyanide, and various amines can be employed.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

2-(4,4-Dimethylpiperidin-1-yl)acetic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and receptor interactions.

    Medicine: Explored for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4,4-Dimethylpiperidin-1-yl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The exact pathways and molecular targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Methylpiperidin-4-yl)acetic acid hydrochloride
  • 4,4-Dimethyl-1-piperidineacetic acid
  • 2-(1,4-Dimethylpiperazin-2-yl)acetic acid hydrochloride

Uniqueness

2-(4,4-Dimethylpiperidin-1-yl)acetic acid hydrochloride is unique due to its specific structural features, such as the presence of the 4,4-dimethylpiperidine moiety. This structural uniqueness can confer distinct physicochemical properties and biological activities, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H18ClNO2

Molecular Weight

207.70 g/mol

IUPAC Name

2-(4,4-dimethylpiperidin-1-yl)acetic acid;hydrochloride

InChI

InChI=1S/C9H17NO2.ClH/c1-9(2)3-5-10(6-4-9)7-8(11)12;/h3-7H2,1-2H3,(H,11,12);1H

InChI Key

KBJMKEGARCGMHN-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN(CC1)CC(=O)O)C.Cl

Origin of Product

United States

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